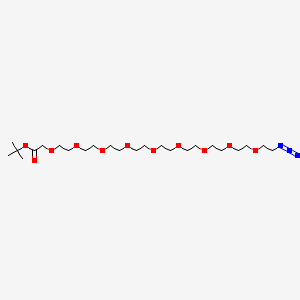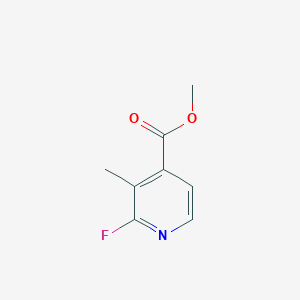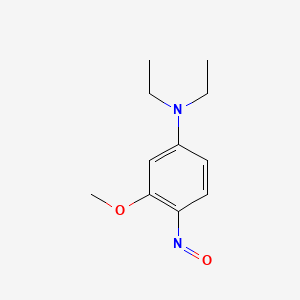
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is an organic compound characterized by the presence of two fluorine atoms and a thiophene ring attached to a benzoic acid core. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoic acid and thiophene.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the thiophene ring to the benzoic acid core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative of thiophene.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent like toluene or dimethylformamide.
Industrial Production Methods
For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Recycling: Implementing methods to recover and reuse the palladium catalyst to reduce costs and environmental impact.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Derivatives with various functional groups replacing the fluorine atoms.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Esterification Products: Esters formed from the reaction with alcohols.
科学的研究の応用
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which 2,6-Difluoro-4-(thiophen-3-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and reactivity.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the thiophene ring, making it less versatile in certain applications.
4-(Thiophen-3-yl)benzoic Acid: Does not have fluorine atoms, which can affect its chemical reactivity and biological activity.
2,6-Difluoro-4-(methylthio)benzoic Acid: Contains a methylthio group instead of a thiophene ring, leading to different chemical and physical properties.
Uniqueness
2,6-Difluoro-4-(thiophen-3-yl)benzoic acid is unique due to the combination of fluorine atoms and a thiophene ring, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with specific properties, such as enhanced binding affinity in drug discovery or improved stability in industrial applications.
特性
分子式 |
C11H6F2O2S |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
2,6-difluoro-4-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H6F2O2S/c12-8-3-7(6-1-2-16-5-6)4-9(13)10(8)11(14)15/h1-5H,(H,14,15) |
InChIキー |
CKBQPRVNHROTIU-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)


![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)

![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)

![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)

